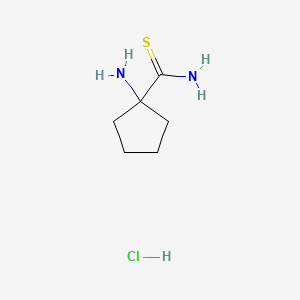![molecular formula C16H17F3INO3 B6609369 rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one CAS No. 2138153-46-3](/img/structure/B6609369.png)
rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[320]heptan-2-yl]ethan-1-one is a complex organic compound with a unique structure It contains functional groups such as trifluoromethyl, iodo, and dimethoxyphenyl groups, along with a bicyclic azabicyclo[320]heptan-2-yl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one can involve multiple steps:
Formation of the bicyclic structure: : Starting from a suitable precursor such as 2-azabicyclo[3.2.0]heptane, various chemical transformations including cyclization and functional group modifications are performed.
Incorporation of the iodo and dimethoxyphenyl groups: : Using reagents like iodine and suitable dimethoxyphenyl precursors, selective iodination and arylation reactions can be carried out.
Introduction of the trifluoromethyl group: : This can be achieved through trifluoromethylation reactions using reagents like trifluoromethyl iodide or other fluorine sources.
Industrial Production Methods
For large-scale production, optimization of the synthetic route is crucial. Techniques such as continuous flow chemistry and high-yield purification methods can be employed to ensure efficiency and cost-effectiveness. Automation and process monitoring are also essential to maintain the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the phenyl and azabicyclic moieties, leading to various oxidized derivatives.
Reduction: : Reduction reactions can target the iodo or azabicyclic nitrogen, yielding corresponding reduced products.
Substitution: : The trifluoromethyl and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: : Using reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: : Employing reagents like organolithium or organomagnesium compounds, and conditions such as heating or irradiation.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For instance, oxidation might yield quinones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one is valuable as a building block for synthesizing complex molecules. Its unique structure allows for versatile modifications, making it a useful intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of its functional groups on biological systems. Its interactions with various enzymes and receptors can provide insights into biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its unique structural features may confer desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for further exploration in drug discovery.
Industry
In industrial applications, it can be used as a precursor for the synthesis of other valuable compounds or as a reagent in manufacturing processes that require specific functional groups.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. The trifluoromethyl group can enhance metabolic stability, while the iodo and dimethoxyphenyl groups may influence binding affinity and selectivity. The azabicyclic structure can provide rigidity and specific spatial orientation, affecting how the compound fits into biological targets.
Comparison with Similar Compounds
Similar compounds include:
Trifluoroacetophenone derivatives: : These compounds also contain a trifluoromethyl group and exhibit similar reactivity in organic synthesis.
Iodobenzene derivatives: : These compounds have an iodo group and can participate in similar substitution and coupling reactions.
Azabicyclic compounds: : These compounds share the azabicyclic structure and have applications in medicinal chemistry.
Compared to these similar compounds, rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one stands out due to its unique combination of functional groups and potential for diverse applications in various fields.
There you have it! Anything more you'd like to know?
Properties
IUPAC Name |
2,2,2-trifluoro-1-[(1S,5S)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3INO3/c1-23-12-8-13(24-2)11(20)7-10(12)15-5-3-9(15)4-6-21(15)14(22)16(17,18)19/h7-9H,3-6H2,1-2H3/t9-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTFSKYZIXMCLV-VFZGTOFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C23CCC2CCN3C(=O)C(F)(F)F)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@]23CC[C@H]2CCN3C(=O)C(F)(F)F)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3INO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)
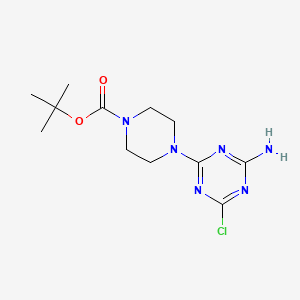
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
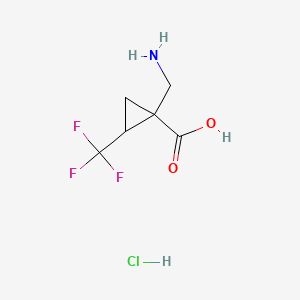
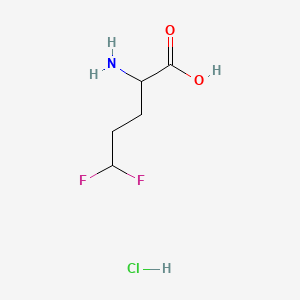

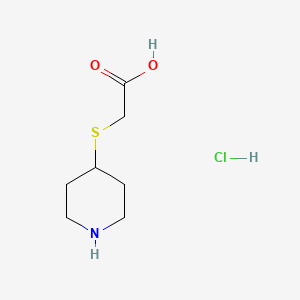
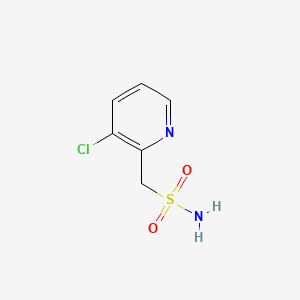
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)
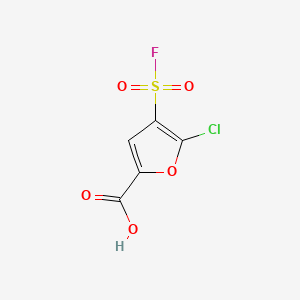
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)
